molecular formula C12H16ClNS B1319507 4-Spiro-[1-thiophthalane] piperidine hydrochloride CAS No. 191673-07-1

4-Spiro-[1-thiophthalane] piperidine hydrochloride

Cat. No. B1319507
Key on ui cas rn: 191673-07-1
M. Wt: 241.78 g/mol
InChI Key: QYYXTMKOBDSRNP-UHFFFAOYSA-N
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Patent
US06159967

Procedure details

150 mg (0.49 mmole) of 1'-t-butoxycarbonylspiro[benzo[c]thiophene-1(3H),4'-piperidine] [prepared as described in step (b) above] were dissolved in 3 ml of anhydrous methylene chloride, and 1 ml of a 4 N solution of hydrogen chloride in dioxane was added. The mixture was then stirred at room temperature for 1 hour. At the end of this time, the crystals which deposited were collected by filtration, to give 108 mg (yield 91%) of the title compound as white crystals.
Name
1'-t-butoxycarbonylspiro[benzo[c]thiophene-1(3H),4'-piperidine]
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][C:11]2([C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=3[CH2:15][S:14]2)[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:22]>C(Cl)Cl.O1CCOCC1>[ClH:22].[NH:8]1[CH2:13][CH2:12][C:11]2([C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=3[CH2:15][S:14]2)[CH2:10][CH2:9]1 |f:4.5|

Inputs

Step One
Name
1'-t-butoxycarbonylspiro[benzo[c]thiophene-1(3H),4'-piperidine]
Quantity
150 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2(CC1)SCC1=C2C=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
At the end of this time, the crystals which deposited were collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.N1CCC2(CC1)SCC1=C2C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 108 mg
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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